3-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
3-Methyl-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a pyridin-3-ylmethylamine moiety. Its synthesis typically involves the reaction of 3-methylbenzoyl chloride with pyridin-3-ylmethylamine under standard amide-forming conditions, such as Schotten-Baumann or coupling reagents like EDCI/HOBt . The compound’s structural features, including the electron-donating methyl group on the benzamide and the pyridine ring’s nitrogen atom, make it a candidate for applications in medicinal chemistry and coordination chemistry.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27g/mol |
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-11-4-2-6-13(8-11)14(17)16-10-12-5-3-7-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
XIHBDFHHWZPCBG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., methoxy in Rip-B) or steric hindrance (e.g., hydroxy in Rip-D) reduce reaction efficiency compared to simpler analogs like Rip-B .
- Bioavailability: ABT-670’s N-oxy-2-pyridinyl group enhances metabolic stability and oral bioavailability compared to non-optimized benzamides like 1a (ABT-724) .
Key Observations :
- Therapeutic Potential: ABT-670 demonstrates that strategic substitution (e.g., N-oxy group) mitigates first-pass metabolism, highlighting the importance of pharmacokinetic optimization in benzamide derivatives .
Physicochemical and Spectroscopic Data
Table 3: Spectroscopic and Crystallographic Comparisons
Key Observations :
- Methyl Group Effects : The 3-methyl substituent in benzamide derivatives induces upfield shifts in aromatic protons (e.g., 2.40 ppm for methyl in ).
- Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s X-ray structure confirms the N,O-bidentate directing group, relevant for metal coordination .
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